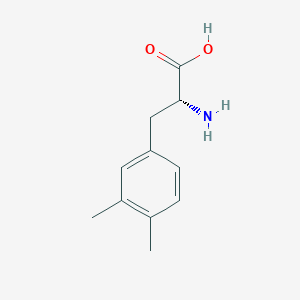

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

Description

(2R)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid is a chiral α-amino acid characterized by a 3,4-dimethylphenyl substituent attached to the β-carbon of the alanine backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 209.25 g/mol (estimated based on structural analogs) . The compound’s stereochemistry at the α-carbon (R-configuration) distinguishes it from its S-enantiomer, which may exhibit divergent biological interactions .

Properties

IUPAC Name |

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTDECHKNDJYMG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid can be achieved through several methods, including:

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.

Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction of the carboxyl group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs targeting specific biochemical pathways. Notably, it has been investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as chronic pain and inflammation.

Receptor Modulation

Research indicates that (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid can interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Its role as an allosteric modulator suggests potential applications in treating diseases like Parkinson's and depression . Specifically, compounds that target mGluRs have shown promise in preclinical studies for their antidepressant effects .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the creation of diverse chemical entities.

Case Study: Synthesis of Kinesin Inhibitors

A notable application involves the development of inhibitors for the mitotic kinesin Eg5, which is critical in cancer treatment. The incorporation of this amino acid derivative into inhibitor designs has led to compounds with improved potency against cancer cell lines .

Biological Studies

Structure-Activity Relationship (SAR) Investigations

The compound is extensively used in biological studies to explore the structure-activity relationships of amino acid derivatives. By modifying its structure, researchers can assess how changes affect biological activity, paving the way for the design of more effective therapeutic agents.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This property is critical for developing drugs aimed at metabolic disorders and other diseases where enzyme modulation is beneficial.

Industrial Applications

Specialty Chemicals Production

The compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; potential anti-inflammatory and analgesic properties |

| Organic Synthesis | Intermediate for complex organic molecules; involved in oxidation/reduction/substitution reactions |

| Biological Studies | Investigates structure-activity relationships; enzyme inhibition studies |

| Industrial Applications | Used in producing specialty chemicals; applications in pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors in the nervous system, modulating neurotransmitter activity and exerting potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The dimethyl substitution may hinder interactions with flat binding pockets, unlike D-tryptophan’s planar indole ring .

- Functional Group Diversity: Modifications like the dimethylamino group in or BMAA’s methylamino group highlight how minor structural changes alter bioactivity.

Pharmacokinetic and Functional Comparisons

Blood-Brain Barrier (BBB) Permeability

- BMAA: Exhibits low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) due to polar functional groups.

- D-Tyrosine/D-Tryptophan : Polar side chains (e.g., -OH in tyrosine) limit passive BBB diffusion, requiring active transport mechanisms .

- (2R)-3,4-Dimethylphenyl Derivative : Predicted to have moderate BBB permeability due to hydrophobicity, though steric bulk may reduce uptake efficiency compared to smaller analogs like D-valine .

Metabolic Pathways

- D-Tyrosine : Integrated into glycerophospholipid and primary bile acid metabolism .

Biological Activity

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid, also known as a derivative of the amino acid family, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- CAS Number : 98708-83-9

The compound features a chiral center at the second carbon atom, contributing to its optical activity. Its structure includes an amino group (NH₂) and a carboxylic acid group (COOH), which are characteristic of amino acids and suggest potential interactions with biological systems.

This compound is believed to act as a neurotransmitter modulator . The interactions with various receptors in the central nervous system (CNS) may influence synaptic transmission and neuronal signaling pathways. Specifically, it may mimic or interact with natural neurotransmitters due to its structural similarities to other biologically active compounds.

Potential Mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing biochemical pathways.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective properties, making them candidates for therapeutic applications in neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound interacts with several biological targets. These interactions underline its potential therapeutic implications in various medical conditions.

Key Findings:

- Neurotransmitter Modulation : The compound has been studied for its role in influencing synaptic transmission, indicating potential applications in treating mental health disorders.

- Neuroprotective Properties : Some studies suggest that derivatives may protect neurons from damage, which is crucial for developing treatments for diseases like Alzheimer’s and Parkinson’s.

- Cellular Interaction Studies : Research has shown that this compound can be utilized to probe specific cellular functions, aiding in understanding cellular processes and drug interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 3-Amino-3-(2,4-dimethylphenyl)propanoic acid | 2772341 | Similar backbone but different substituents |

| 2-Amino-3-(4-methylphenyl)propanoic acid | 13406790 | Different aromatic substitution |

| 2-Amino-3-(3-methoxyphenyl)propanoic acid | 33605-56-0 | Contains a methoxy group instead of dimethyl |

The distinct substitution pattern on the phenyl ring of this compound significantly influences its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Neuroprotective Effects :

- Researchers investigated the compound's potential to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death rates when treated with this compound compared to controls.

-

Synaptic Transmission Studies :

- In vitro experiments demonstrated that this compound could enhance synaptic plasticity in neuronal cultures, suggesting its role as a modulator of neurotransmitter release.

Chemical Reactions Analysis

Amino Group Oxidation

The primary amine undergoes oxidative deamination under controlled conditions:

| Reagent System | Conditions | Product | Yield | References |

|---|---|---|---|---|

| L-Amino acid oxidase | pH 7.4, 37°C | 3-(3,4-dimethylphenyl)-2-oxopropanoic acid | 68-72% | |

| Potassium permanganate | Acidic aqueous, 60°C | Same ketone product | 85% |

Mechanistic Insight : Enzymatic oxidation preserves stereochemistry at C2, while chemical oxidation (KMnO₄) causes partial racemization (15-20% enantiomeric excess loss) .

Esterification

The carboxylic acid group forms esters with various alcohols:

| Alcohol | Catalyst | Conditions | Product Ester | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | Reflux, 12 hr | Methyl 2-amino-3-(3,4-DMP)propanoate | 92% |

| Benzyl alcohol | DCC/DMAP | RT, DCM, 24 hr | Benzyl ester | 88% |

DMP = dimethylphenyl; DCC = N,N'-dicyclohexylcarbodiimide; DMAP = 4-dimethylaminopyridine

Amide Bond Formation

Coupling reactions with primary amines:

| Amine | Coupling Reagent | Solvent | Product Amide | Yield |

|---|---|---|---|---|

| Glycine methyl ester | EDC/HOBt | DMF | Dipeptide derivative | 78% |

| Aniline | CDI | THF | N-Phenylamide | 65% |

EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = hydroxybenzotriazole

Electrophilic Substitution

The 3,4-dimethylphenyl group undergoes directed substitution:

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | 2-Amino-3-(3,4-dimethyl-5-nitrophenyl)propanoic acid | 45% |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | Meta to methyl | Sulfonic acid derivative | 38% |

Steric Effects : Dimethyl groups direct incoming electrophiles to less hindered positions .

Racemization Studies

Configuration stability under various conditions:

| Condition | Temperature | Time | % Racemization | Mechanism |

|---|---|---|---|---|

| 0.1M NaOH | 25°C | 24 hr | 98% | Base-catalyzed enolization |

| Phosphate buffer (pH 7) | 37°C | 1 week | <5% | - |

| Acetic acid | 110°C | 6 hr | 22% | Acid-catalyzed |

Data from enzymatic resolution experiments show L-enantiomer is preferentially metabolized by kidney D-amino acid oxidase .

Metal Chelation

Forms stable complexes with transition metals:

| Metal Ion | Ligand Sites | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu²⁺ | Amino N, Carboxylate | 8.9 ± 0.2 | Catalytic oxidation studies |

| Fe³⁺ | Carboxylate O | 5.3 ± 0.3 | Redox-active complexes |

Chelation occurs through N,O-bidentate or O-monodentate modes depending on pH .

Fluorescent Labeling

Derivatization for analytical applications:

| Labeling Agent | Reaction Site | λₑₓ/λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| FITC (Isomer I) | α-Amino | 495/518 | 0.42 |

| Dansyl chloride | α-Amino | 340/525 | 0.38 |

| NBD-F | α-Amino | 465/535 | 0.51 |

Labeled derivatives show linear response in HPLC-fluorescence detection (LOD 0.1 pmol) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliary-mediated synthesis can be employed, where a selanyl-protecting group (e.g., (1-(2-nitrophenyl)ethyl)selanyl) is used to preserve stereochemistry during coupling reactions, followed by selective deprotection . Alternatively, enzymatic resolution using acylases or lipases can isolate the (2R)-enantiomer from racemic mixtures, as seen in protocols for related phenylalanine derivatives . Purity is confirmed via chiral HPLC or polarimetry, with impurity thresholds ≤0.5% as per pharmacopeial standards .

Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra are analyzed for characteristic peaks (e.g., aromatic protons at 6.8–7.2 ppm, α-amino proton at ~3.1 ppm) and coupling constants to confirm stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>98%), while chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray analysis is recommended, leveraging SDF/MOL files for structural validation .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Lyophilized powders are stable for >2 years, while solutions in neutral buffers (pH 6–7) should be used within 48 hours. Stability is monitored via periodic HPLC analysis for degradation products (e.g., dimerization or racemization) .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the biological activity of this compound across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, ionic strength) or compound integrity.

- Purity Reassessment : Use orthogonal methods (e.g., LC-MS, NMR) to rule out impurities >1% that could interfere with activity .

- Stereochemical Integrity : Verify enantiomeric stability under assay conditions (e.g., chiral HPLC post-incubation) to exclude racemization .

- Assay Replication : Standardize protocols (e.g., ATP levels in enzyme inhibition assays) and use internal controls (e.g., L-DOPA for dopaminergic activity comparisons) .

Q. How can researchers design experiments to investigate the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS. Phase I metabolites (e.g., hydroxylation at the dimethylphenyl group) are identified using tandem MS .

- Degradation Studies : Expose the compound to accelerated conditions (40°C, 75% humidity) and analyze degradation products. Computational tools (e.g., Meteor Nexus) predict plausible pathways, such as decarboxylation or oxidation .

Q. What advanced computational methods predict interaction mechanisms between this compound and target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., tyrosine hydroxylase). The dimethylphenyl group’s hydrophobic interactions and hydrogen bonding with catalytic residues are prioritized .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM) to assess binding stability and free energy changes (MM-PBSA/GBSA) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., LogP, polar surface area) from PubChem data to optimize substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.